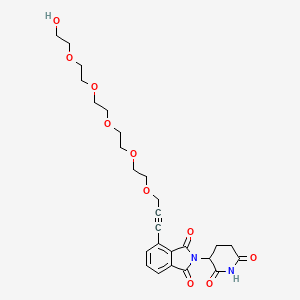
1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further bonded to a dichloroethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol typically involves the reaction of 4-(tert-butyl)phenylmagnesium bromide with dichloroacetaldehyde. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The dichloro groups can be reduced to form a dihydroxy compound.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products:
Oxidation: 1-(4-(Tert-butyl)phenyl)-2,2-dichloroacetone.
Reduction: 1-(4-(Tert-butyl)phenyl)-2,2-dihydroxyethanol.
Substitution: 1-(4-(Tert-butyl)phenyl)-2,2-diaminoethanol or 1-(4-(Tert-butyl)phenyl)-2,2-dithioethanol.
Aplicaciones Científicas De Investigación
1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol exerts its effects involves interactions with cellular components. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The dichloroethanol moiety may also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparación Con Compuestos Similares
4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the dichloroethanol moiety.
4-tert-Butylbenzoyl chloride: Contains a tert-butylphenyl group with a benzoyl chloride functional group.
4-tert-Butylacetophenone: Features a tert-butylphenyl group with an acetophenone moiety.
Uniqueness: 1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol is unique due to the presence of both the tert-butylphenyl and dichloroethanol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Propiedades
Fórmula molecular |
C12H16Cl2O |
|---|---|
Peso molecular |
247.16 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C12H16Cl2O/c1-12(2,3)9-6-4-8(5-7-9)10(15)11(13)14/h4-7,10-11,15H,1-3H3 |
Clave InChI |
OYRNYMKFRQUOAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(C(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



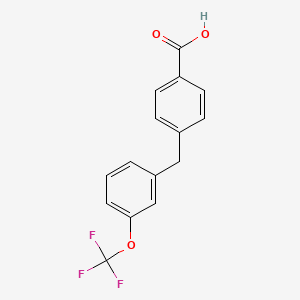

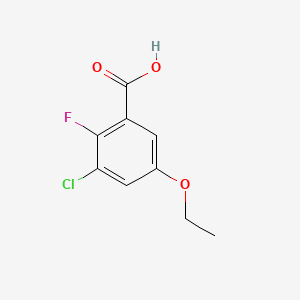

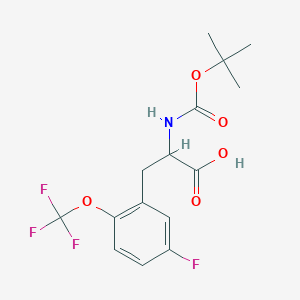


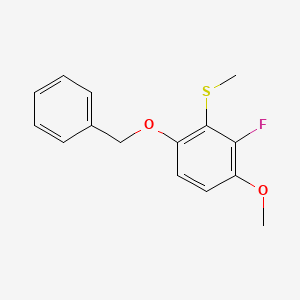
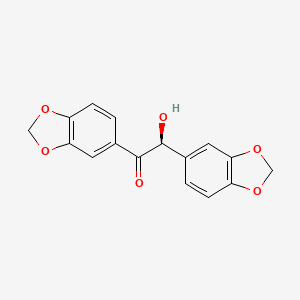
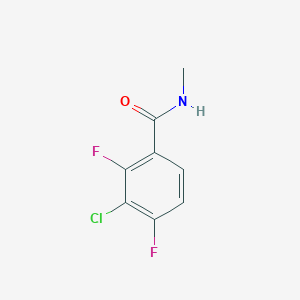
![12-hydroxy-4,4,7,7-tetramethyl-1,10-dinaphthalen-2-yl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14765915.png)
